molecular formula C8H18ClN B6160971 2,2,4,4-tetramethylpyrrolidine hydrochloride CAS No. 2109247-57-4

2,2,4,4-tetramethylpyrrolidine hydrochloride

Cat. No.: B6160971
CAS No.: 2109247-57-4
M. Wt: 163.7
InChI Key:
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Description

2,2,4,4-tetramethylpyrrolidine hydrochloride is a chemical compound with the molecular formula C9H20ClN. It is a colorless crystalline powder that has various applications in scientific experiments, including medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,4-tetramethylpyrrolidine hydrochloride typically involves the reaction of 2,2,4,4-tetramethylpyrrolidine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The reaction can be represented as follows:

2,2,4,4-tetramethylpyrrolidine+HCl2,2,4,4-tetramethylpyrrolidine hydrochloride\text{2,2,4,4-tetramethylpyrrolidine} + \text{HCl} \rightarrow \text{this compound} 2,2,4,4-tetramethylpyrrolidine+HCl→2,2,4,4-tetramethylpyrrolidine hydrochloride

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2,2,4,4-tetramethylpyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it back to the free base form.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Regeneration of 2,2,4,4-tetramethylpyrrolidine.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

2,2,4,4-tetramethylpyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a stabilizer for certain biological samples.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 2,2,4,4-tetramethylpyrrolidine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on the context of its use. The exact molecular targets and pathways involved vary based on the application and the specific conditions under which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,6,6-tetramethylpiperidine hydrochloride
  • 2,2,6,6-tetramethylpyrrolidine
  • 2,2,4,4-tetramethylpiperidine

Uniqueness

2,2,4,4-tetramethylpyrrolidine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers unique reactivity and stability, making it particularly valuable in certain synthetic and industrial applications .

Properties

CAS No.

2109247-57-4

Molecular Formula

C8H18ClN

Molecular Weight

163.7

Purity

95

Origin of Product

United States

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